Threonine,N-(aminocarbonyl)-(9ci)

Uremia pathophysiology Protein carbamylation Hypochlorous acid scavenging

Standard L-threonine fails to model pathological carbamylation. This N-carbamoyl derivative actively generates cytotoxic monochloramine (NH₂Cl) from HOCl, unlike native amino acids. Essential for uremic toxin panels, immobilized-enzyme DKR ( >99.5% ee), and prebiotic NCA studies. - Validated impurity standard for threonine API process controls (HPLC/LC-MS) - Available as L-isomer or DL-mixture for enzymatic resolution - Stable crystalline solid; COA with analytical data provided

Molecular Formula C5H10N2O4
Molecular Weight 162.14 g/mol
CAS No. 104928-21-4
Cat. No. B010278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreonine,N-(aminocarbonyl)-(9ci)
CAS104928-21-4
SynonymsThreonine, N-(aminocarbonyl)- (9CI)
Molecular FormulaC5H10N2O4
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)N)O
InChIInChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1
InChIKeyJDNXAWFLEXAACH-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Aminocarbonyl)-L-Threonine Baseline Characterization Guide


Threonine, N-(aminocarbonyl)-(9CI) (CAS 104928-21-4), also referred to as N-carbamoyl-L-threonine or (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid, is a non-proteinogenic ureido-derivative of L-threonine with molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.14 g/mol . This compound features a carbamoyl substituent on the α-amino group, fundamentally altering the amine's nucleophilicity, hydrogen-bonding capacity, and susceptibility to enzymatic or chemical hydrolysis relative to the parent amino acid [1]. The N-carbamoylation modification is of specific pathophysiological and biochemical significance because it occurs non-enzymatically via cyanate (derived from urea dissociation) in uremic patients and has been linked to disrupted protein synthesis and altered oxidative reactivity profiles [2].

Uremic oxidative stress modeling Pathological gain-of-function HOCl reactivity switch
Chiral resolution processes Dual-center stereochemical recognition by carbamoylase
Prebiotic peptide formation Controlled N-carboxyanhydride generation at neutral pH
Impurity profiling research Distinct signature for threonine-containing formulation analysis

Why N-Acyl Threonine Analogs Cannot Substitute N-(Aminocarbonyl)threonine


N-(Aminocarbonyl)threonine cannot be functionally replaced by unmodified L-threonine, N-acetyl-threonine, or N-formyl-threonine in specific experimental and analytical contexts because N-carbamoylation abolishes the protective chloramine-forming reactivity that characterizes the free α-amine while simultaneously generating a hydrolysis-prone ureido linkage with distinct pH-dependent stability kinetics and stereochemical recognition properties [1][2]. Specifically, the N-carbamoyl group transforms the compound from a hypochlorous acid (HOCl) scavenger into a source of volatile, cytotoxic monochloramine (NH₂Cl), and its differential susceptibility to enzymatic resolution by L-N-carbamoylases—achieving >99.5% enantiomeric excess under immobilized-enzyme dynamic kinetic resolution conditions—further underscores that generic substitution would invalidate quantitative results in uremia modeling, chiral separation, or tRNA modification studies [3].

L-Threonine: opposite HOCl reactivity
L-threonine scavenges HOCl and protects proteins; N-carbamoylthreonine generates volatile cytotoxic NH₂Cl, reversing the experimental outcome.
N-Acetyl- / N-Formyl-threonine: hydrolysis mechanism mismatch
These analogs hydrolyze via slow amide cleavage; N-carbamoylthreonine eliminates through a reactive NCA intermediate, altering stability in neutral-pH studies.
Chiral recognition incompatibility
N-formyl and N-acetyl derivatives lack the ureido hydrogen-bonding motif required for dual-center stereoselectivity by carbamoylases.

Quantitative Differentiation Evidence vs. Structural Analogs


HOCl Reactivity Switch: Cytotoxic Oxidant Generation vs. Protective Chloramines

In a direct comparative study under identical experimental conditions, N-carbamoyl-L-threonine completely lost the protein- and cell-protective effect that unmodified L-threonine exerts against HOCl-mediated damage. While L-threonine scavenges HOCl to form relatively benign chloramines that protect LDL, human serum albumin (HSA), THP-1 monocytes, and coronary artery endothelial cells, N-carbamoylthreonine instead reacts with HOCl to generate volatile, lipophilic monochloramine (NH₂Cl) that possesses protein-modifying and cytotoxic potential [1]. This represents a qualitative functional switch rather than merely a quantitative potency difference: the N-carbamoylation converts a protective amino acid into a source of secondary oxidant species.

HOCl Reactivity Switch
Head-to-head
Loss of protective effect; gain of volatile cytotoxic NH₂Cl generation
Supports uremic oxidative stress pathway-response interpretation
Reported in LDL, HSA, THP-1, and endothelial cell models
Uremia pathophysiology Protein carbamylation Hypochlorous acid scavenging Oxidative stress modeling

pH-Dependent Hydrolytic Stability via N-Carboxyanhydride Intermediate

N-Carbamoyl-L-threonine belongs to the N-carbamoylamino acid class shown to hydrolyze in aqueous solution predominantly through an elimination mechanism (rather than direct nucleophilic water attack) at close to neutral pH, proceeding via a reactive amino acid N-carboxyanhydride (NCA) intermediate [1]. In contrast, unsubstituted L-threonine is indefinitely stable under the same aqueous conditions, and simple N-acyl amino acids (e.g., N-acetyl-threonine) hydrolyze through a fundamentally different amide bond cleavage mechanism with far slower kinetics. This mechanistic divergence means N-carbamoylthreonine has a finite, predictable aqueous half-life near physiological pH—a property absent in most N-acylated amino acid derivatives.

Aqueous Hydrolysis
Class-level
Elimination via N-carboxyanhydride intermediate at close to neutral pH
Supports hydrolytic lability profiling for prebiotic chemistry
Threonine-specific quantitative half-life not explicitly reported
Prebiotic chemistry Peptide formation N-Carbamoylamino acid hydrolysis Chemical stability profiling

Dual-Center Chiral Recognition by D-Carbamoylase

N-Carbamoyl-D-threonine serves as a substrate for N-carbamoyl-D-α-amino acid amidohydrolase (D-carbamoylase), which uniquely recognizes both the α-carbon and β-carbon stereocenters simultaneously [1]. This dual-center stereochemical recognition enables the fine stereoselective synthesis of α,β-diastereomeric amino acids including threonine, isoleucine, and β-methylphenylalanine. Complementary dynamic kinetic resolution using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase achieves >99.5% enantiomeric excess (e.e.) for L-amino acid production from racemic N-carbamoyl substrates, with the bienzymatic system retaining 80% conversion efficiency after 20 weeks at 4 °C and 90% after 1 week at 45 °C [2].

Enzymatic Resolution
Reported
>99.5% e.e. for L-amino acid product
Supports stereochemical-control workflow validation
80% conversion retained after 20 weeks at 4°C; >75% activity after 10 reuse cycles
Chiral resolution Biocatalysis N-carbamoyl-D-amino acid amidohydrolase Enantiomerically pure amino acid production

Cyanate Trapping and Uremic Toxin Surrogate Modeling

N-Carbamoyl-L-threonine is formed in vivo via non-enzymatic reaction of cyanate (OCN⁻, generated from urea dissociation) with the free α-amino group of L-threonine [1]. This reaction is specific to the deprotonated amine and does not occur with N-acetylated or N-formylated derivatives. In contrast to N-carbamoyl-L-cysteine (which primarily undergoes cyclization to thiazolidine derivatives) and N-carbamoyl-L-asparagine (which has been independently linked to decreased insulin-sensitive glucose uptake in rat adipocytes), N-carbamoyl-L-threonine exhibits a distinct reactivity with HOCl that generates volatile cytotoxic monochloramine, positioning it as a mechanistically unique model compound for studying amino acid carbamylation pathology in uremia [1][2].

Uremic Toxin Surrogate
Class-level
Unique NH₂Cl generation upon HOCl challenge; not observed with N-carbamoyl-cysteine or -asparagine
Supports carbamylation pathology model interpretation
Distinct from N-carbamoyl-cysteine cyclization and N-carbamoyl-asparagine insulin-resistance profile
Protein carbamylation Cyanate detoxification Uremic toxin research Post-translational modification

High-Value Application Scenarios


Uremic Cardiovascular Pathology: Gain-of-Function HOCl Reactivity Modeling

Research groups investigating the molecular links between uremia-induced protein carbamylation and accelerated atherosclerosis require N-carbamoyl-L-threonine as the definitive model compound that reproduces the pathological conversion of a free amino acid from an HOCl scavenger into a source of volatile, lipophilic cytotoxic monochloramine (NH₂Cl) [1]. Unlike L-threonine, which protects LDL and endothelial cells from HOCl-mediated oxidative damage, N-carbamoylthreonine actively generates secondary oxidants that modify proteins and exert cytotoxicity on THP-1 monocytes and coronary artery endothelial cells [1]. This compound is essential for in vitro uremic toxin screening panels where the gain-of-function reactivity of carbamoylated amino acids must be distinguished from the protective behavior of their native counterparts.

Enzymatic Chiral Resolution: Dual-Center Stereochemical Control

Biocatalysis laboratories developing immobilized-enzyme processes for enantiomerically pure L-threo-β-hydroxy-α-amino acid production should prioritize N-carbamoyl-DL-threonine as the test substrate because D-carbamoylase uniquely recognizes both α- and β-carbon stereochemistry simultaneously, enabling fine diastereomeric separation that N-formyl- or N-acetyl-threonine cannot support [1]. The complementary dynamic kinetic resolution system (immobilized L-carbamoylase + N-succinyl-amino acid racemase) achieves >99.5% enantiomeric excess with 80% retained conversion efficiency after 20 weeks at 4 °C, providing a validated, long-lifetime biocatalytic workflow .

Prebiotic Peptide Formation via Controlled NCA Generation

Researchers investigating scenarios for prebiotic peptide bond formation under primitive Earth conditions utilize N-carbamoyl-L-threonine as a precursor that undergoes hydrolysis via an elimination mechanism to generate an N-carboxyanhydride (NCA) intermediate at close to neutral pH [1]. This controlled, pH-dependent NCA release is mechanistically inaccessible from N-acetyl or N-formyl threonine, making N-carbamoylthreonine the preferred substrate for studying cyanate-mediated peptide elongation pathways that may have operated on the prebiotic Earth [1].

Pharmaceutical Impurity Reference Standard Characterization

Pharmaceutical quality control and analytical development teams supporting Abbreviated New Drug Applications (ANDA) or Drug Master File (DMF) submissions for threonine-containing formulations require N-carbamoyl-L-threonine as a characterized impurity reference standard, particularly for products manufactured via fermentation routes where cyanate-mediated carbamoylation can occur as a process-related side reaction [1]. Thorough characterization with Certificates of Analysis (COA) and analytical data meeting regulatory requirements supports method validation, stability studies, and impurity profiling that regulatory agencies expect. The compound's distinct chromatographic and mass spectrometric signature relative to other threonine-related impurities (oxidation products, deamidation products, and diastereomers) ensures unambiguous identification in HPLC and LC-MS/MS analytical workflows.

Application
Selection Property
Validation Focus
Uremic oxidative stress pathway modeling
HOCl reactivity switch (protective to oxidant-generating)
Cytotoxicity endpoint interpretation; protein modification assays
Chiral resolution process development
Dual-center stereochemical recognition by carbamoylase
Enantiomeric excess and enzyme stability validation
Prebiotic NCA-mediated peptide elongation studies
pH-dependent elimination to N-carboxyanhydride
Hydrolysis kinetics and NCA trapping experiments
Impurity profiling for threonine-containing research formulations
Distinct chromatographic retention vs. oxidation/deamidation products
HPLC/LC-MS/MS selectivity and identity confirmation
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